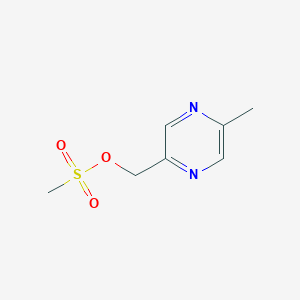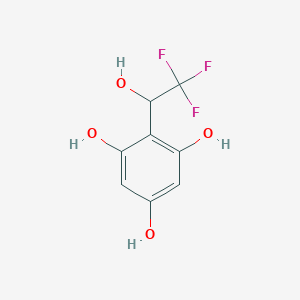
2-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,3,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,3,5-triol is a chemical compound characterized by the presence of trifluoromethyl and hydroxyethyl groups attached to a benzene ring with three hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,3,5-triol typically involves the introduction of trifluoromethyl and hydroxyethyl groups to a benzene ring. One common method involves the reaction of a trifluoromethylated benzene derivative with an appropriate hydroxyethylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,3,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The trifluoromethyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,3,5-triol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,3,5-triol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the hydroxyethyl and hydroxyl groups can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects.
類似化合物との比較
Similar Compounds
3-methoxy-5-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzene-1,2-diol: Similar structure with a methoxy group instead of a hydroxyl group.
(2,2,2-Trifluoroethyl)benzene: Lacks the hydroxyethyl and hydroxyl groups, making it less reactive in certain contexts.
1-methyl-4-[2,2,2-trifluoro-1-(4-methylphenyl)ethoxy]sulfonyl-benzene: Contains additional functional groups that confer different properties.
Uniqueness
2-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,3,5-triol is unique due to the combination of trifluoromethyl, hydroxyethyl, and multiple hydroxyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H7F3O4 |
|---|---|
分子量 |
224.13 g/mol |
IUPAC名 |
2-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C8H7F3O4/c9-8(10,11)7(15)6-4(13)1-3(12)2-5(6)14/h1-2,7,12-15H |
InChIキー |
AZDIAVXTSPVFDC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1O)C(C(F)(F)F)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


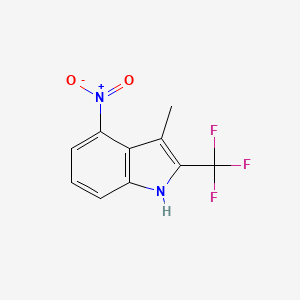
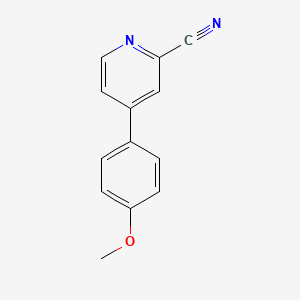
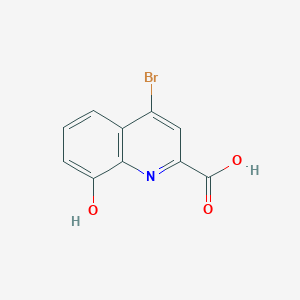

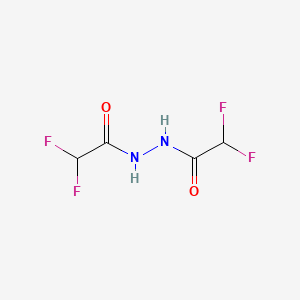
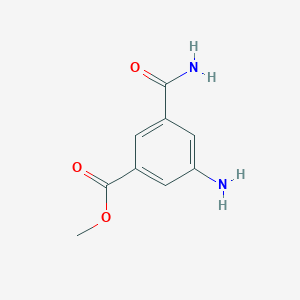
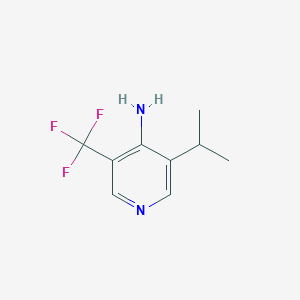
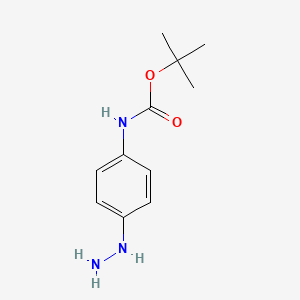

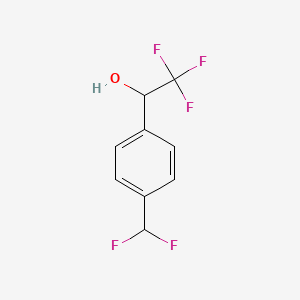
![N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B12972476.png)
![2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol](/img/structure/B12972499.png)
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12972505.png)
